molecular formula C19H28N4O6S B2596422 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 872881-13-5

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2596422
CAS No.: 872881-13-5
M. Wt: 440.52
InChI Key: PBQBGVKPPFXMKI-UHFFFAOYSA-N
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Description

N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a 1,3-oxazinan ring core substituted with a benzenesulfonyl group at the 3-position. The ethanediamide moiety is linked via a methyl group to the oxazinan ring and further connected to a morpholin-4-yl ethyl substituent.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S/c24-18(20-7-9-22-10-13-28-14-11-22)19(25)21-15-17-23(8-4-12-29-17)30(26,27)16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQBGVKPPFXMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the formation of the oxazinan ring, followed by the introduction of the benzenesulfonyl group. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the coupling of the ethanediamide moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The oxazinan ring can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group may yield sulfonic acids, while reduction of the oxazinan ring can produce various amine derivatives .

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, inhibiting their activity. The oxazinan and morpholine rings may facilitate binding to receptors or other proteins, modulating their function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Effects

Several analogs share the 1,3-oxazinan core and ethanediamide backbone but differ in substituents, leading to distinct physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight Key Differences vs. Target Compound
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-Fluorobenzenesulfonyl; 2-methoxyphenyl ethyl 479.523 Fluorine enhances metabolic stability; methoxy increases lipophilicity
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl; 2-methoxybenzyl Methyl and benzyl groups may reduce aqueous solubility
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl; 2-methylpropyl 401.45 Smaller alkyl chain lowers molecular weight
Target Compound Benzenesulfonyl; morpholin-4-yl ethyl ~450–480 (est.) Morpholine improves solubility; no fluorination
  • Sulfonyl Groups : The benzenesulfonyl group in the target compound lacks fluorination, which may reduce metabolic stability compared to fluorinated analogs but could improve synthetic accessibility .
  • Morpholine vs. Aromatic Substitutions : The morpholin-4-yl ethyl group in the target compound likely enhances water solubility compared to methoxyphenyl or benzyl groups in analogs .

Pharmacological and Physicochemical Properties

  • Solubility : The morpholine ring in the target compound likely confers better aqueous solubility compared to analogs with bulky aromatic substituents (e.g., ) .
  • Binding Affinity: Sulfonyl groups are known to interact with hydrophobic enzyme pockets, while morpholine may engage in hydrogen bonding, suggesting dual mechanisms of action .
  • Metabolic Stability : Fluorinated analogs () may exhibit slower hepatic clearance due to reduced cytochrome P450-mediated oxidation .

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide, with CAS number 872881-07-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H30N4O6SC_{20}H_{30}N_{4}O_{6}S with a molecular weight of 454.5 g/mol. Its structure includes an oxazinan ring and a morpholine group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the oxazinan structure have shown strong bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
This compoundS. aureus4 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving L929 normal fibroblast cells, it was observed that certain concentrations did not induce significant cytotoxic effects, suggesting a favorable safety margin for therapeutic applications .

Table 2: Cytotoxicity Results in L929 Cells

Concentration (µM)Cell Viability (%) After 24hCell Viability (%) After 48h
2007768
1009292
507467
2597103

Anticancer Activity

The anticancer potential of this compound has been explored through its effects on various cancer cell lines. Preliminary results indicate that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study: Effect on Cancer Cell Lines

In a study evaluating the compound's effect on human breast cancer cells (MCF-7), significant reductions in cell viability were observed at concentrations above 50 µM. The mechanism appears to involve cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes involved in cell division and bacterial cell wall synthesis. Molecular docking studies suggest that the compound may bind effectively to these targets, leading to enhanced biological effects .

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